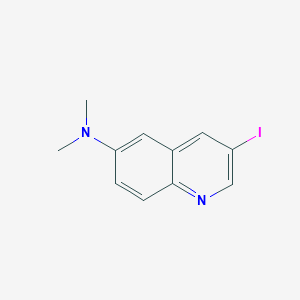

3-Iodo-N,N-dimethylquinolin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11IN2 |

|---|---|

Molecular Weight |

298.12 g/mol |

IUPAC Name |

3-iodo-N,N-dimethylquinolin-6-amine |

InChI |

InChI=1S/C11H11IN2/c1-14(2)10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,1-2H3 |

InChI Key |

IQNLAKDWQUXACW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=CC(=CN=C2C=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo N,n Dimethylquinolin 6 Amine

Strategies for Quinoline (B57606) Core Construction

The quinoline ring is a privileged scaffold in medicinal chemistry and materials science, leading to the development of numerous synthetic methods for its construction. nih.gov These methods range from classic named reactions to modern transition-metal-catalyzed processes.

Palladium-Catalyzed Annulation Approaches

Palladium catalysis offers powerful and versatile methods for constructing quinoline rings, often with high efficiency and functional group tolerance.

One such approach is the palladium-catalyzed aerobic oxidative annulation of anilines with allylbenzenes. acs.org This method proceeds through the oxidation of allylic C–H bonds to form the necessary C–C and C–N bonds in a single operation. The reaction typically employs a palladium catalyst such as Pd(OAc)₂, an acid co-catalyst like TsOH, and uses oxygen as the terminal oxidant. acs.org

Another strategy involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.gov This process is believed to occur through a sequential denitrogenative addition followed by an intramolecular cyclization to yield the quinoline product. Optimization of this reaction has shown that PdCl₂ is an effective catalyst, with toluene (B28343) as the preferred solvent. nih.gov

Furthermore, palladium-catalyzed carbonylative annulation reactions provide a route to quinolone intermediates, which can be subsequently converted to quinolines. For instance, the reaction of N-substituted o-iodoanilines with internal alkynes under a carbon monoxide atmosphere, catalyzed by palladium, forms two C-C bonds and one C-N bond in a multicomponent process. rsc.org Similarly, intramolecular versions of this reaction have been developed for creating complex fused tricyclic quinolones. rsc.org

| Catalyst System | Reactants | Key Features | Reference |

| Pd(OAc)₂ / TsOH / O₂ | Anilines + Allylbenzenes | Aerobic oxidative C-H functionalization, high atom economy. | acs.org |

| PdCl₂ / Ligand / O₂ | o-Aminocinnamonitriles + Arylhydrazines | Denitrogenative cascade reaction. | nih.gov |

| Pd(OAc)₂ / CO | N-substituted o-Iodoanilines + Alkynes | Carbonylative annulation, forms quinolone intermediate. | rsc.org |

| Pd(OAc)₂ / PPh₃ / CO | Alkyne-tethered o-Iodoanilines | Intramolecular carbonylative annulation for fused systems. | rsc.org |

Electrophilic Cyclization Routes

Electrophilic cyclization of N-(2-alkynyl)anilines is a direct and efficient method for producing quinolines, particularly those substituted at the 3-position. nih.govnih.gov This reaction proceeds via a 6-endo-dig cyclization pathway under mild conditions. nih.govdocumentsdelivered.com The use of iodine (I₂) or iodine monochloride (ICl) as the electrophile allows for the direct synthesis of 3-iodoquinolines in good to excellent yields. nih.govacs.org The reaction is tolerant of various functional groups on the aniline (B41778) ring. researchgate.net For instance, anilines bearing electron-withdrawing groups like esters have been shown to cyclize successfully. acs.org This methodology provides a powerful tool for directly accessing the 3-iodoquinoline (B1589721) core required for the target compound. nih.govacs.org

| Electrophile | Substrate | Key Features | Yield | Reference |

| I₂ / NaHCO₃ | N-(2-Alkynyl)aniline | Mild conditions, direct C3-iodination. | Good to Excellent | acs.org |

| ICl / NaHCO₃ | N-(2-Alkynyl)aniline | Utilizes a stronger electrophile, good yields. | Good | nih.govacs.org |

| Br₂ | N-(2-Alkynyl)aniline | Direct C3-bromination. | Moderate to Good | nih.gov |

| PhSeBr | N-(2-Alkynyl)aniline | Direct C3-selenation. | Moderate to Good | nih.gov |

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to construct complex molecules like quinolines. rsc.orgrsc.org This approach offers significant advantages in terms of atom economy, reduced reaction time, and the ability to generate diverse molecular libraries. rsc.orgacs.org

Several MCRs are employed for quinoline synthesis, including the Povarov, Gewald, and Ugi reactions. rsc.org A common MCR for quinolines involves the Lewis acid-catalyzed reaction of an aniline, an aldehyde, and an alkyne. scielo.br Catalysts such as Ytterbium(III) triflate (Yb(OTf)₃) and Iron(III) chloride (FeCl₃) have been shown to effectively promote this transformation, with Yb(OTf)₃ generally providing higher yields. scielo.br The mechanism is thought to involve the formation of a propargylamine (B41283) intermediate, which then undergoes an intramolecular hydroarylation to form a dihydroquinoline, followed by oxidation to the final quinoline product. scielo.br

Regioselective Iodination Techniques for Quinoline Systems

For synthetic routes that build the 6-(N,N-dimethylamino)quinoline core first, a subsequent regioselective iodination at the C3 position is required. Direct C–H functionalization is a highly desirable strategy, avoiding the need for pre-functionalized substrates.

A radical-based direct C–H iodination protocol has been developed that shows excellent regioselectivity for the C3 position of quinolines. rsc.orgscispace.comnih.gov This method utilizes potassium persulfate (K₂S₂O₈) as an oxidant and sodium iodide (NaI) as the iodine source. scispace.com The reaction is effective for both electron-rich and electron-deficient quinolines. Notably, the C3 iodination of 6-aminoquinoline (B144246) using this protocol proceeds in a respectable yield, demonstrating its applicability to substrates bearing the key amino functionality needed for the target compound. scispace.com

Another effective metal-free method employs molecular iodine (I₂) and an oxidant. acs.orgfigshare.com This approach is also highly regioselective for the C3 position and is believed to proceed through a radical intermediate. The ability to perform this transformation in gram quantities makes it a practical choice for synthesis. acs.org

Introduction of the N,N-Dimethylamino Moiety

The N,N-dimethylamino group can be introduced either by starting with a pre-functionalized aniline or by modifying the quinoline core in a later step.

Classic quinoline syntheses like the Skraup or Doebner-von Miller reactions can utilize N,N-dimethyl-m-phenylenediamine as the aniline component to directly construct the 6-(N,N-dimethylamino)quinoline skeleton. nih.govresearchgate.net The Conrad-Limpach synthesis, reacting the same aniline with a β-ketoester, can also be employed to generate a 6-(N,N-dimethylamino)-4-quinolone, which would require subsequent reduction and deoxygenation steps. researchgate.net

Alternatively, if a 6-aminoquinoline is used as an intermediate, the N,N-dimethylamino group can be installed via standard methods. Quaternization of the amino group with an excess of methyl iodide would yield the desired tertiary amine. rsc.org Reductive amination using formaldehyde (B43269) in the presence of a suitable reducing agent is another common and effective strategy. The presence of the N,N-dimethylamino group has been noted to significantly influence the electronic properties and basicity of the quinoline ring system. acs.org

Optimization of Reaction Conditions and Yields

In palladium-catalyzed annulations, the choice of ligand and additives can dramatically impact the reaction outcome. For the cascade reaction of o-aminocinnamonitriles, a screen of palladium sources (Pd(OAc)₂, Pd(TFA)₂, Pd₂ (dba)₃, PdCl₂) revealed PdCl₂ to be the most effective. nih.gov The solvent was also crucial, with toluene providing a significantly better yield (56%) compared to THF (31%) or dioxane (41%). nih.gov

For electrophilic cyclizations of N-(2-alkynyl)anilines, the strength of the electrophile and the reaction temperature are important variables. While I₂ is effective, the stronger electrophile ICl can also be used, though it did not necessarily improve yields in all cases. nih.govacs.org Lowering the reaction temperature from room temperature to 0 °C or -78 °C was found to be detrimental to the yield. nih.gov

The following table summarizes an optimization study for a palladium-catalyzed aerobic oxidative annulation, illustrating the sensitivity of the reaction to various parameters.

| Entry | Catalyst (mol %) | Additive (mol %) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Pd(OAc)₂ (10) | TsOH (20) | DMSO | 110 | 81 | acs.org |

| 2 | PdCl₂ (10) | TsOH (20) | DMSO | 110 | 65 | acs.org |

| 3 | Pd(TFA)₂ (10) | TsOH (20) | DMSO | 110 | 72 | acs.org |

| 4 | Pd(OAc)₂ (10) | None | DMSO | 110 | <10 | acs.org |

| 5 | Pd(OAc)₂ (10) | TsOH (20) | DMF | 110 | 62 | acs.org |

| 6 | Pd(OAc)₂ (10) | TsOH (20) | Dioxane | 110 | 55 | acs.org |

| 7 | Pd(OAc)₂ (10) | TsOH (20) | DMSO | 100 | 67 | acs.org |

| 8 | Pd(OAc)₂ (10) | TsOH (20) | DMSO | 120 | 45 | acs.org |

Conditions: Reaction performed with aniline, allylbenzene, catalyst, additive, and H₂O under 1 atm O₂ for 24 h. Yields determined by GC. acs.org

Green Chemistry Approaches in Synthesis

The growing emphasis on sustainable practices in chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of complex molecules like 3-Iodo-N,N-dimethylquinolin-6-amine. mdpi.com These methods aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. rsc.org The synthesis of this specific quinoline derivative can be conceptually divided into the formation of the quinoline core and the subsequent iodination, both of which can be addressed through greener methodologies.

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often rely on harsh reaction conditions, toxic reagents, and the generation of significant waste. tandfonline.com In contrast, modern green approaches focus on minimizing environmental impact. researchgate.net These can include catalyst-free and solvent-free reactions, the use of water or other benign solvents like ethanol, and microwave-assisted synthesis to reduce reaction times and energy consumption. tandfonline.comjocpr.comjocpr.com For instance, one-pot multicomponent reactions (MCRs) are particularly attractive as they can generate complex quinoline derivatives in a single step with high atom economy. frontiersin.org The use of nanocatalysts is another promising area, offering high efficiency and the potential for catalyst recovery and reuse. acs.org

Similarly, the iodination of aromatic rings, a key step in the synthesis of this compound, has been a focus of green chemistry innovation. Conventional iodination methods often employ strong oxidants and hazardous solvents. Greener alternatives have been developed that utilize molecular iodine with more environmentally friendly oxidants like hydrogen peroxide or sodium percarbonate. nih.govmdpi.com Metal-free conditions for the regioselective iodination of quinolines at the C3 position have also been reported, which can reduce the environmental burden associated with metal catalysts. acs.org Furthermore, solvent-free mechanochemical methods, such as ball milling, offer a way to conduct iodination reactions with reduced solvent waste and often in shorter reaction times. nih.govrasayanjournal.co.in

The application of these green principles to the synthesis of this compound would involve selecting a synthetic route that incorporates these more sustainable practices. This could involve a one-pot synthesis of the N,N-dimethylquinolin-6-amine core using a green solvent and a recyclable catalyst, followed by a regioselective iodination step under metal-free or mechanochemical conditions.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Substituted Quinolines

| Feature | Traditional Synthesis (e.g., Skraup) | Potential Green Synthesis Approaches |

| Solvents | Concentrated acids (e.g., H₂SO₄), nitrobenzene | Water, ethanol, polyethylene (B3416737) glycol (PEG), ionic liquids, or solvent-free conditions. tandfonline.com |

| Catalysts | Often requires strong acids or metal catalysts that are difficult to recover. | Recyclable catalysts (e.g., Amberlyst-15), nanocatalysts, or catalyst-free systems. tandfonline.comacs.org |

| Energy Input | Typically requires high temperatures and long reaction times. | Microwave irradiation or ultrasound to accelerate reactions and reduce energy use. tandfonline.com |

| Reagents | Use of hazardous reagents like arsenic acid (in some older methods) or strong oxidants. | Use of less toxic reagents and oxidants like H₂O₂ or sodium percarbonate. nih.gov |

| Waste | Generation of significant acidic and organic waste. | Reduced waste through higher atom economy (e.g., multicomponent reactions) and use of recyclable components. mdpi.comfrontiersin.org |

| Reaction Type | Multi-step syntheses with isolation of intermediates. | One-pot or tandem reactions to improve efficiency and reduce separation steps. tandfonline.com |

Advanced Spectroscopic and Structural Characterization of 3 Iodo N,n Dimethylquinolin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3-Iodo-N,N-dimethylquinolin-6-amine is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the protons of the N,N-dimethylamino group. The substitution pattern, including the presence of an iodine atom at the C3 position and a dimethylamino group at the C6 position, will influence the chemical shifts and coupling patterns of the quinoline protons.

The protons of the N,N-dimethylamino group are anticipated to appear as a singlet in the upfield region of the spectrum, typically around 3.0 ppm, due to the shielding effect of the adjacent nitrogen atom. The aromatic protons will resonate at lower fields, generally between 7.0 and 9.0 ppm. The H2 and H4 protons are expected to be singlets due to the iodine at C3. The H5, H7, and H8 protons will likely show doublet or doublet of doublets splitting patterns based on their coupling with neighboring protons. The concentration-dependent chemical shifts observed in quinoline derivatives suggest that intermolecular interactions, such as π-π stacking, may also influence the precise chemical shifts in solution uncw.eduuncw.edu.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.5 - 8.8 | s | - |

| H-4 | 8.0 - 8.3 | s | - |

| H-5 | 7.8 - 8.1 | d | ~9.0 |

| H-7 | 7.2 - 7.5 | dd | ~9.0, ~2.5 |

| H-8 | 7.6 - 7.9 | d | ~9.0 |

| N(CH₃)₂ | 2.9 - 3.2 | s | - |

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the N,N-dimethylamino group are expected to resonate in the aliphatic region, around 40-50 ppm. The nine carbon atoms of the quinoline ring will appear in the aromatic region (100-160 ppm). The carbon atom bearing the iodine (C3) is expected to be significantly shielded, appearing at a lower chemical shift (around 90-100 ppm) compared to the other quinoline carbons. The chemical shifts of the other carbons will be influenced by the electron-donating nature of the dimethylamino group and the electron-withdrawing and heavy atom effect of the iodine.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 95 - 105 |

| C-4 | 145 - 150 |

| C-4a | 147 - 152 |

| C-5 | 128 - 133 |

| C-6 | 148 - 153 |

| C-7 | 115 - 120 |

| C-8 | 120 - 125 |

| C-8a | 130 - 135 |

| N(CH₃)₂ | 40 - 45 |

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, helping to identify adjacent protons in the quinoline ring system. For instance, correlations would be expected between H-5 and H-7, and between H-7 and H-8.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons (C-3, C-4a, C-6, and C-8a) by observing their long-range couplings to nearby protons. For example, the protons of the N,N-dimethyl group would show a correlation to C-6.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic dimethylamino group will appear in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1500-1650 cm⁻¹ range. A strong band corresponding to the C-N stretching of the aromatic amine is expected around 1335-1250 cm⁻¹ orgchemboulder.com. The C-I stretching vibration will appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the quinoline ring system are expected to give strong signals in the Raman spectrum.

Predicted IR and Raman Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=C/C=N Ring Stretch | 1500 - 1650 | IR, Raman |

| C-N Stretch (Aromatic) | 1250 - 1335 | IR |

| C-I Stretch | 500 - 600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular ion peak ([M]⁺) for this compound (C₁₁H₁₁IN₂) would be observed at an m/z corresponding to its molecular weight. Due to the presence of a single iodine atom, a characteristic isotopic pattern will not be a prominent feature, but the presence of two nitrogen atoms means the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.

The fragmentation of aromatic amines often involves the loss of a hydrogen atom or a methyl group from the amino substituent miamioh.edudocbrown.info. Alpha-cleavage, the cleavage of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and could lead to the loss of a methyl radical (CH₃•) libretexts.org. Fragmentation of the quinoline ring itself can also occur. The loss of the iodine atom or a hydrogen iodide (HI) molecule are also plausible fragmentation pathways.

Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

|---|---|

| 298 | [M]⁺ |

| 283 | [M - CH₃]⁺ |

| 171 | [M - I]⁺ |

| 170 | [M - HI]⁺ |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinoline and its derivatives are known to exhibit strong UV absorption due to π-π* transitions within the aromatic system researchgate.net. The presence of the electron-donating N,N-dimethylamino group and the heavy iodine atom are expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted quinoline.

Some quinoline derivatives are also known to be fluorescent researchgate.net. Upon excitation at an appropriate wavelength (determined from the UV-Vis absorption spectrum), this compound may exhibit fluorescence emission at a longer wavelength (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would be influenced by the nature and position of the substituents. The introduction of a heavy atom like iodine can sometimes lead to a decrease in fluorescence intensity due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Predicted Photophysical Data for this compound

| Property | Predicted Value |

|---|---|

| UV-Vis Absorption λmax | 300 - 350 nm |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ |

| Fluorescence Emission λmax | 380 - 450 nm |

X-ray Crystallography for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the structure-property relationships of a chemical compound. X-ray crystallography stands as the definitive method for elucidating such intricate structural details. However, a comprehensive search of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound.

In the absence of specific crystallographic data for the title compound, a general description of the technique and the type of information it would provide is relevant. X-ray crystallography involves irradiating a single crystal of a compound with X-rays. The diffraction pattern produced is dependent on the crystal's internal structure. Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of individual atoms can be determined with high precision.

For a substituted quinoline derivative, such a study would reveal critical structural parameters. These include the precise bond lengths and angles of the quinoline ring system, the conformation of the N,N-dimethylamino group, and the orientation of the iodine substituent relative to the planar ring. Furthermore, the analysis would provide details on the intermolecular interactions, such as hydrogen bonds or stacking interactions, which govern how the molecules pack in the crystal lattice. This packing arrangement can significantly influence the material's bulk properties, including its melting point and solubility.

While specific data tables for this compound cannot be presented, the following table illustrates the typical crystallographic parameters that would be determined from a successful X-ray diffraction experiment on a similar organic molecule.

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the arrangement of molecules within the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-I). |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Although powder X-ray diffraction (XRPD) can provide information about the crystalline nature of a bulk sample and its phase purity, it does not typically yield the detailed atomic-level structural information that single-crystal X-ray diffraction provides. Should crystallographic data for this compound become available in the future, it would be invaluable for a complete understanding of its solid-state properties.

Reactivity and Functionalization Studies of 3 Iodo N,n Dimethylquinolin 6 Amine

Transformations Involving the Iodine Substituent

The carbon-iodine bond on the quinoline (B57606) ring is a prime site for functionalization, particularly through metal-catalyzed reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of aryl iodides makes them excellent substrates for these transformations.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of 3-Iodo-N,N-dimethylquinolin-6-amine with an organoboron reagent (such as a boronic acid or ester) to form a new carbon-carbon bond at the C3-position of the quinoline core. organic-chemistry.orgnih.govnih.gov

Sonogashira Coupling: A palladium- and copper-co-catalyzed reaction with a terminal alkyne would be expected to yield a 3-alkynyl-N,N-dimethylquinolin-6-amine derivative. organic-chemistry.orgwikipedia.orgnih.govnih.govlibretexts.org This is a common method for introducing sp-hybridized carbon atoms onto an aromatic ring. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would couple the aryl iodide with a primary or secondary amine, creating a new carbon-nitrogen bond. chemeurope.comwikipedia.orglibretexts.orgyoutube.com This would result in the synthesis of a di-amino quinoline derivative.

Despite the high utility of these reactions, no studies have been published that apply them specifically to this compound.

Reduction and Dehalogenation Reactions

The iodine substituent could potentially be removed through reduction or dehalogenation. This would typically involve catalytic hydrogenation or treatment with a reducing agent to replace the iodine atom with a hydrogen atom, yielding N,N-dimethylquinolin-6-amine . An unproductive side reaction in some palladium-catalyzed couplings can also lead to hydrodehalogenation. wikipedia.org Specific protocols for the dehalogenation of this compound are not documented.

Chemical Modifications at the Dimethylamine (B145610) Group

The tertiary amine at the C6-position offers several avenues for chemical modification.

N-Alkylation and N-Acylation Reactions

N-Alkylation: As a tertiary amine, the dimethylamino group could undergo N-alkylation with an alkyl halide to form a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge and increases the steric bulk at the nitrogen atom. General methods for N-alkylation of amines are well-established. nih.govnih.govrsc.org

N-Acylation: Direct N-acylation of the tertiary dimethylamine group is not a feasible reaction pathway. Acylation reactions typically occur with primary or secondary amines. researchgate.net

No specific N-alkylation studies on this compound have been reported.

Oxidative Transformations

The dimethylamino group can be susceptible to oxidation. Treatment with a suitable oxidizing agent, such as a peroxide, could lead to the corresponding N-oxide . This transformation alters the electronic properties of the amino group, making it more electron-withdrawing. Additionally, more vigorous oxidation can lead to N-dealkylation, removing one or both methyl groups. nih.gov Research on the specific oxidative transformation of this compound is not available.

Functionalization of the Quinoline Core

Beyond reactions at the iodine and dimethylamine substituents, the quinoline ring system itself can be a target for functionalization. Methods such as C-H activation could potentially be used to introduce new substituents at other positions on the quinoline core. nih.govchemrxiv.org The electronic nature of the existing iodo and dimethylamino groups would direct the regioselectivity of such reactions. However, no studies detailing the further functionalization of the quinoline core of this compound have been published.

Electrophilic Aromatic Substitution Reactions

The quinoline ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. The powerful electron-donating N,N-dimethylamino group at the 6-position is expected to strongly activate the carbocyclic ring of the quinoline system, primarily directing incoming electrophiles to the ortho and para positions (positions 5 and 7). The iodine at the 3-position, being a deactivating group, would have a lesser influence on the substitution pattern of the carbocyclic ring.

| Reactant | Potential Product(s) | Directing Influence |

| Nitrating Agent (e.g., HNO₃/H₂SO₄) | 5-Nitro-3-iodo-N,N-dimethylquinolin-6-amine and/or 7-Nitro-3-iodo-N,N-dimethylquinolin-6-amine | N,N-dimethylamino group |

| Halogenating Agent (e.g., Br₂/FeBr₃) | 5-Bromo-3-iodo-N,N-dimethylquinolin-6-amine and/or 7-Bromo-3-iodo-N,N-dimethylquinolin-6-amine | N,N-dimethylamino group |

| Sulfonating Agent (e.g., fuming H₂SO₄) | This compound-5-sulfonic acid and/or this compound-7-sulfonic acid | N,N-dimethylamino group |

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) on the quinoline ring typically requires an electron-withdrawing group to activate the ring and a good leaving group. In the case of this compound, the iodine atom at the 3-position can act as a leaving group. However, the strong electron-donating N,N-dimethylamino group at the 6-position would disfavor nucleophilic attack on the carbocyclic ring. The pyridine (B92270) ring of the quinoline is inherently electron-deficient and more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of the iodo group at the 3-position might influence the reactivity of these positions, but specific data is unavailable.

| Nucleophile | Potential Reaction Site | Potential Product |

| Alkoxides (e.g., NaOMe) | C-3 | 3-Methoxy-N,N-dimethylquinolin-6-amine |

| Amines (e.g., R-NH₂) | C-3 | N³-Alkyl-N⁶,N⁶-dimethylquinoline-3,6-diamine |

| Cyanide (e.g., NaCN) | C-3 | 6-(Dimethylamino)quinoline-3-carbonitrile |

Table 2: Hypothetical Nucleophilic Aromatic Substitution Reactions

Radical Functionalization

Radical reactions offer a powerful tool for the functionalization of heterocyclic compounds. The C-I bond in this compound is susceptible to homolytic cleavage under radical conditions, which could be initiated by radical initiators or photoredox catalysis. This would generate a quinolin-3-yl radical, which could then participate in various radical-mediated transformations, such as additions to alkenes or alkynes, or cross-coupling reactions. The specific outcomes would depend on the reaction conditions and the radical trapping agent used.

| Radical Precursor/Initiator | Radical Intermediate | Potential Transformation |

| AIBN/Bu₃SnH | Quinolin-3-yl radical | Radical cyclization, intermolecular addition |

| Photoredox Catalyst/Light | Quinolin-3-yl radical | Giese-type additions, cross-coupling |

Table 3: Hypothetical Radical Functionalization Pathways

Regioselectivity and Stereoselectivity in Derivatization

Discussions on regioselectivity and stereoselectivity for the derivatization of this compound are entirely speculative without experimental evidence.

For electrophilic aromatic substitution , the regioselectivity would be primarily governed by the strong directing effect of the N,N-dimethylamino group, favoring substitution at the C-5 and C-7 positions. The steric hindrance from the peri-hydrogen at C-5 might influence the ratio of 5- to 7-substituted products.

In nucleophilic aromatic substitution , if it were to occur at the C-3 position, the concept of regioselectivity would be moot as there is only one iodo-substituent.

Regarding stereoselectivity , this would only be a factor if a new chiral center is introduced during the functionalization. For instance, in a radical addition to a prochiral alkene, the formation of diastereomers would be possible, but predicting the stereochemical outcome would require detailed mechanistic studies that are currently not available for this specific compound.

Computational and Theoretical Investigations of 3 Iodo N,n Dimethylquinolin 6 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations have been widely applied to quinoline (B57606) derivatives to understand their molecular geometry and electronic properties. nih.govrsc.orgnih.govnih.gov These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors. nih.gov For 3-Iodo-N,N-dimethylquinolin-6-amine, DFT studies would elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. The B3LYP functional combined with a basis set like 6-31G(d,p) is a common level of theory for such calculations on quinoline derivatives. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. irjweb.comedu.krd A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized, which is often associated with higher biological activity. nih.gov DFT calculations can accurately predict the energies of these frontier molecular orbitals. For quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the quinoline ring and amine substituents, while the LUMO is typically distributed over the quinoline core. rsc.org The analysis of the HOMO-LUMO gap for this compound would be critical in assessing its potential as an electronic material or a biologically active agent.

Table 1: Calculated Electronic Properties of a Representative Quinoline Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2967 eV irjweb.com |

| LUMO Energy | -1.8096 eV irjweb.com |

| HOMO-LUMO Gap | 4.4871 eV irjweb.com |

| Chemical Hardness (η) | 2.24355 eV |

| Chemical Potential (µ) | -4.05315 eV |

| Electrophilicity Index (ω) | 3.659 eV |

Note: The values presented are for a representative triazine derivative and are illustrative of the types of parameters obtained from DFT calculations. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map visually represents the electrostatic potential on the electron density surface of a molecule, with different colors indicating different potential values. Typically, red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, corresponding to electron-poor areas prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms if any substituents were present, and positive potential around the hydrogen atoms. nih.govnih.gov This information is crucial for understanding intermolecular interactions, such as drug-receptor binding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of this compound in different environments, such as in solution or when interacting with a biological target. nih.gov These simulations are particularly useful for understanding how the molecule might bind to a receptor, showing the flexibility of both the ligand and the protein. nih.gov The CHARMM and GROMACS software packages are commonly used for such simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.comnih.gov For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds with varying substituents and measuring their biological activity against a specific target. nih.gov Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each derivative. brieflands.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that can predict the activity of new, unsynthesized derivatives. brieflands.comnih.gov This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds. researchgate.netdntb.gov.ua

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a biological macromolecule, typically a protein receptor. researchgate.netresearchgate.netorientjchem.org The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. orientjchem.org Quinoline derivatives have been studied as inhibitors of various enzymes, including HIV reverse transcriptase, kinases, and topoisomerases. nih.govmdpi.comnih.gov Docking studies of this compound into the active sites of these enzymes could reveal potential therapeutic applications and guide the design of more potent inhibitors. nih.govresearchgate.netmdpi.com

Table 2: Representative Molecular Docking Results for Quinoline Derivatives with a Target Protein

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Quinoline Derivative A | -8.20 orientjchem.org | ARG 137, THR 217 orientjchem.org |

| Quinoline Derivative B | -7.73 orientjchem.org | LYS 162, ALA 213 orientjchem.org |

| Quinoline Derivative C | -10.67 nih.gov | Key amino acids in active site nih.gov |

Note: These are example values from studies on various quinoline derivatives and are for illustrative purposes. The specific binding energy and interacting residues for this compound would depend on the target protein.

Mechanistic Studies of Chemical Reactions via Computational Approaches

Computational methods can also be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies. mdpi.com This information is invaluable for understanding the reactivity of the compound and for optimizing reaction conditions for its synthesis or modification. For instance, computational studies could elucidate the mechanism of the amination reaction to introduce the N,N-dimethylamino group or the iodination step.

Advanced Research Applications in Chemical Biology and Medicinal Chemistry

Design and Application as Chemical Probes for Biological Systems

The structural characteristics of 3-Iodo-N,N-dimethylquinolin-6-amine make it an attractive starting point for the design of chemical probes to investigate complex biological systems. The quinoline (B57606) core itself possesses inherent photophysical properties that can be modulated by substituents, and the presence of an iodine atom opens avenues for radiolabeling. nih.govrsc.orgresearchgate.net

Development as Fluorescent Probes

The development of fluorescent probes is crucial for visualizing and understanding biological processes at the molecular level. Quinoline derivatives are known to exhibit fluorescence, and their emission properties can be finely tuned by the introduction of various functional groups. nih.govresearchgate.net The electron-donating dimethylamino group at the 6-position of this compound is expected to influence the photophysical properties of the quinoline core. researchgate.net

Research into quinoline-based fluorophores has shown that substitution at different positions can significantly impact their fluorescent characteristics. For instance, the introduction of an electron-donating dimethylamino group can enhance fluorescence quantum yields and modulate emission wavelengths. nih.gov While specific studies on the fluorescent properties of this compound are not extensively documented, the general principles of fluorescent probe design suggest its potential as a scaffold. The iodine atom, while primarily known for its utility in radiolabeling, can also influence the photophysical properties through the heavy-atom effect, which may lead to interesting fluorescence or phosphorescence characteristics.

Exploration as Radioligands for Molecular Imaging Research

Molecular imaging techniques, such as Positron Emission Tomography (PET), are powerful tools in both preclinical research and clinical diagnostics. nih.gov These techniques rely on the use of radioligands, which are molecules labeled with a positron-emitting isotope that can bind to specific targets in the body. The presence of an iodine atom in the structure of this compound makes it a prime candidate for the development of radioligands.

The iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹²⁵I, to create a radiolabeled version of the molecule. This allows for the in vivo tracking of the compound's distribution and target engagement using imaging modalities like PET or Single Photon Emission Computed Tomography (SPECT). The development of such radioligands is a critical step in drug discovery and development, enabling non-invasive assessment of drug-target interactions in living organisms. nih.gov Although specific PET imaging studies utilizing radiolabeled this compound are not yet widely published, the foundational chemistry for its potential application in this area is well-established.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of a compound is intimately linked to its chemical structure. Structure-Activity Relationship (SAR) studies are a fundamental aspect of medicinal chemistry, aiming to understand how different chemical modifications to a lead compound affect its biological efficacy. For this compound, SAR studies would involve the synthesis and evaluation of a series of derivatives to identify key structural features responsible for its activity.

Positional Isomerism and Substituent Effects

General SAR studies on aminoquinolines have shown that the position of the amino group is crucial for activity. slideshare.net For instance, in the context of antimalarial 4-aminoquinolines, the amino group at the 4-position is essential for the drug's accumulation in the parasite's food vacuole. While not directly applicable to the 6-aminoquinoline (B144246) scaffold of the title compound, these studies highlight the importance of positional isomerism in determining biological function.

Furthermore, the nature of the substituents themselves is a key determinant of activity. The dimethylamino group, for example, is a strong electron-donating group, which can influence the electronic properties of the entire quinoline system. Replacing this group with other substituents, such as a simple amino group, a hydroxyl group, or an acetylamino group, would allow for a systematic exploration of the electronic and steric requirements for activity.

Conformational Aspects and SAR

The three-dimensional shape, or conformation, of a molecule is another critical factor that governs its interaction with a biological target. The quinoline ring system is relatively rigid, but the side chains and substituents can adopt different conformations. The orientation of the dimethylamino group and the iodo group relative to the quinoline plane could influence binding affinity.

Computational modeling and techniques like X-ray crystallography can provide insights into the preferred conformations of this compound and its derivatives. By correlating these conformational preferences with biological activity, researchers can build more sophisticated SAR models that take into account the three-dimensional aspects of drug-receptor interactions.

Target Identification and Molecular Mechanism of Action Studies

A crucial aspect of developing any new bioactive compound is identifying its molecular target and elucidating its mechanism of action. For this compound, this involves determining the specific proteins or other biomolecules with which it interacts to produce its biological effects.

Quinoline derivatives have been shown to interact with a wide range of biological targets, including enzymes like kinases and DNA. nih.govnih.govnih.gov For example, certain quinoline-based compounds have been developed as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov The general mechanism of action for some iodoquinoline compounds involves the chelation of metal ions or the disruption of DNA function. patsnap.com

The identification of the specific target of this compound could be approached using various techniques. Affinity chromatography, where the compound is immobilized on a solid support to "pull out" its binding partners from a cell lysate, is a classic method. More modern approaches include chemical proteomics and computational target prediction.

Biochemical Affinity Purification Approaches

Biochemical affinity purification is a powerful technique to isolate and identify binding partners of a small molecule from a complex biological mixture. For a compound like this compound to be used in such an approach, it would first need to be functionalized with a purification tag. The iodine atom on the quinoline ring is an ideal site for such modification through various cross-coupling reactions, such as Sonogashira or Suzuki coupling. This allows for the attachment of a linker arm terminating in a high-affinity tag, for instance, biotin (B1667282) or a clickable alkyne/azide group.

The general workflow for an affinity purification experiment using a derivative of this compound would be as follows:

Synthesis of an Affinity Probe: The core compound would be chemically modified to attach a linker and a purification tag. The choice of linker is crucial to ensure that the binding of the quinoline moiety to its target protein is not sterically hindered.

Incubation with Cell Lysate: The synthesized probe would be incubated with a cell lysate or tissue homogenate to allow it to bind to its cellular targets.

Affinity Capture: The probe-protein complexes would then be captured on a solid support functionalized with a binding partner for the purification tag (e.g., streptavidin-coated beads for a biotinylated probe).

Washing and Elution: The beads would be washed to remove non-specifically bound proteins, and the specifically bound proteins would then be eluted.

Protein Identification: The eluted proteins would be identified using techniques like mass spectrometry.

A recent study detailed the synthesis of a library of 6-iodo-substituted carboxy-quinolines, highlighting the feasibility of synthesizing and modifying iodo-quinoline scaffolds. nih.gov This supports the potential for creating affinity probes from this compound for target identification studies.

Table 1: Potential Affinity Tags for Modifying this compound

| Affinity Tag | Capture Agent | Elution Condition |

| Biotin | Streptavidin/Avidin | Denaturing conditions (e.g., boiling in SDS-PAGE buffer) |

| His-tag (e.g., His6) | Nickel or Cobalt resin | Competition with imidazole |

| FLAG-tag | Anti-FLAG antibody | Competition with FLAG peptide |

| Alkyne | Azide-functionalized beads (via CuAAC 'click' chemistry) | Cleavable linker dependent |

Genetic Interaction Profiling

Genetic interaction profiling aims to understand the function of a compound by observing how its activity changes across a panel of genetically modified cell lines, often with specific genes knocked out or knocked down. Quinoline derivatives have been shown to modulate gene expression, which is a foundational aspect of genetic interaction studies. researchgate.net For instance, certain quinoline-based compounds have been observed to alter the expression of genes like mexB in Pseudomonas aeruginosa. researchgate.net

A hypothetical genetic interaction screen with this compound could reveal synthetic lethal or synthetic rescue interactions. For example, if the compound targets a specific protein, a cell line with a knockout of a gene in a parallel pathway might be hypersensitive to the compound. Conversely, overexpression of the target protein might confer resistance.

The data from such a screen could be represented in a heatmap, where each row represents a different gene knockout and the color intensity indicates the sensitivity of that cell line to the compound. This can provide valuable insights into the compound's mechanism of action and identify potential biomarkers for its activity.

Enzymatic Assay Development and Characterization Utilizing the Compound

Given the prevalence of quinoline derivatives as enzyme inhibitors, this compound is a candidate for the development of novel enzymatic assays. nih.govjst.go.jp Such assays are crucial for discovering new inhibitors and characterizing their mechanism of action.

Optimization of Assay Conditions

The development of a robust enzymatic assay requires careful optimization of several parameters. If this compound were to be used as a reference inhibitor or a tool compound, the following conditions would need to be systematically varied to achieve optimal assay performance:

Buffer pH and Ionic Strength: These parameters can influence both the enzyme's activity and the compound's ionization state and solubility.

Enzyme and Substrate Concentration: These should be optimized to ensure the reaction proceeds in a linear range and is sensitive to inhibition. Typically, the substrate concentration is kept at or below the Michaelis constant (Km) to maximize sensitivity to competitive inhibitors.

Cofactor Concentration: If the target enzyme requires cofactors, their concentrations must be optimized.

Incubation Time and Temperature: These should be controlled to ensure the reaction is in the initial velocity phase.

Kinetic Characterization in Enzymatic Systems

Once an assay is optimized, it can be used to perform kinetic studies to determine the mechanism of inhibition by this compound. By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. nih.govnih.gov The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor reveals the mode of inhibition.

Table 2: Interpreting Kinetic Data from Lineweaver-Burk Plots

| Type of Inhibition | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |

| Competitive | Unchanged | Increased | Lines intersect on the y-axis |

| Uncompetitive | Decreased | Decreased | Lines are parallel |

| Non-competitive | Decreased | Unchanged | Lines intersect on the x-axis |

| Mixed | Decreased | Increased or Decreased | Lines intersect in the second or third quadrant |

Studies on other quinoline derivatives have demonstrated their ability to act as mixed-type inhibitors of enzymes like the proteasome. nih.gov A similar detailed kinetic analysis of this compound would be essential to understand its specific interactions with a target enzyme. nih.gov

Potential in PROTAC (Proteolysis Targeting Chimeras) Research

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov A PROTAC consists of a "warhead" that binds the target protein, a ligand for an E3 ligase (like VHL or Cereblon), and a linker connecting the two. frontiersin.orgnih.gov

The structure of this compound makes it an interesting candidate for development as a warhead in a PROTAC. The quinoline core could serve as the binding motif for a protein of interest, potentially a kinase or another enzyme. capes.gov.brresearchgate.net

Design Considerations for PROTAC Linkers

The iodine atom at the 3-position of the quinoline ring is a key feature for its use in PROTACs. It provides a convenient and chemically versatile point for attaching a linker. The choice of linker is critical for the efficacy of a PROTAC, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Table 3: Key Linker Design Considerations for a PROTAC based on this compound

| Design Parameter | Rationale |

| Attachment Point | The 3-iodo position provides a defined vector for linker attachment, which can be explored to optimize ternary complex formation. |

| Linker Length | The length of the linker (often polyethylene (B3416737) glycol or alkyl chains) must be optimized to allow for productive interaction between the target protein and the E3 ligase. |

| Linker Composition | The chemical nature of the linker can influence the PROTAC's solubility, cell permeability, and metabolic stability. |

| Linker Rigidity | A more rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, but may also introduce unfavorable steric clashes. |

The development of a PROTAC from this compound would involve synthesizing a library of molecules with different linkers attached to the 3-position and evaluating their ability to induce the degradation of the target protein. Computational modeling could also be employed to predict favorable linker geometries. researchgate.net

Evaluation of Target Protein Degradation

Detailed research findings regarding the evaluation of target protein degradation induced by this compound are not available in the public domain.

Potential Applications in Advanced Materials Science

Development of Organic Electronic Materials (e.g., semiconductors, light-emitting diodes)

Quinoline (B57606) derivatives are known to possess interesting photophysical properties, often exhibiting fluorescence and acting as electron-accepting (p-type) semiconductor materials. acs.org These characteristics are fundamental to the development of organic electronic devices. The N,N-dimethylamino group in 3-Iodo-N,N-dimethylquinolin-6-amine acts as a strong electron-donating group, which can lead to the formation of intramolecular charge transfer (ICT) states upon photoexcitation. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), where the tuning of emission colors can be achieved by modifying the molecular structure. nih.gov

Furthermore, the planar quinoline structure facilitates π-π stacking, which is crucial for charge transport in organic semiconductors. The presence of the iodo- group offers a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of larger conjugated systems with tailored electronic properties. This modular approach is a cornerstone of modern materials design for organic electronics. While specific research on this compound in OLEDs or organic semiconductors is not yet widely published, the known properties of similar quinoline-based materials suggest a strong potential for its use in these technologies. acs.orgnih.gov

Incorporation into Functional Polymeric Systems

The bifunctional nature of this compound, with its reactive iodo- group and its potential for polymerization through the quinoline ring or the amino group, makes it an attractive monomer for the synthesis of functional polymeric systems. tandfonline.com Quinoline-based polymers have been investigated for a variety of applications, including as materials for the active layer in polymer solar cells and as components of stimuli-responsive materials. acs.orgnih.gov

The incorporation of the this compound unit into a polymer backbone could imbue the resulting material with the inherent electronic and photophysical properties of the quinoline core. For instance, polymers containing this moiety could exhibit fluorescence, making them suitable for use in sensory applications or as emissive layers in flexible displays. The iodo- substituent can be utilized in post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain, thereby creating materials with highly specific properties. Research into quinoline-containing polymers has demonstrated their potential, and the use of this specific monomer could lead to new materials with enhanced performance. acs.orggoogle.com

Exploration in Sensor Technologies and Chemo/Biosensors

The quinoline scaffold is a well-established platform for the development of fluorescent chemosensors. researchgate.net The fluorescence of many quinoline derivatives is sensitive to their local environment, including the presence of metal ions and changes in pH. researchgate.net The N,N-dimethylamino group in this compound can act as a binding site for analytes, and such binding events can modulate the photophysical properties of the molecule, leading to a detectable change in fluorescence or color. researchgate.net

Specifically, quinoline-based sensors have shown high selectivity and sensitivity for various metal ions, which is critical for applications in environmental monitoring and medical diagnostics. researchgate.net The ability to detect specific ions at low concentrations is a key advantage of fluorescent chemosensors. While the specific sensing capabilities of this compound have not been detailed in published literature, its structural similarity to known quinoline-based sensors suggests that it could be a valuable precursor or a core component in the design of new sensor technologies. The iodo- group also provides a handle for attaching this molecule to other substrates or incorporating it into more complex sensing systems.

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of quinoline (B57606) derivatives like 3-Iodo-N,N-dimethylquinolin-6-amine. researchgate.net These computational tools can significantly accelerate the identification of potential therapeutic applications and streamline the development process.

AI and ML models can be trained on large datasets of existing quinoline compounds to predict the biological activities, physicochemical properties, and potential toxicities of novel derivatives. mdpi.com For this compound, this could involve:

Predictive Modeling: Algorithms can predict the compound's interaction with various biological targets, suggesting potential therapeutic areas for investigation. This is particularly valuable for a novel compound where its biological activity is yet to be explored.

De Novo Design: Generative AI models can design new molecules based on the this compound scaffold, optimizing for desired properties such as enhanced efficacy or reduced off-target effects.

Synthesis Prediction: AI tools can assist in devising the most efficient and cost-effective synthetic routes for this compound and its analogs, a crucial step in early-stage drug development. mdpi.com

The application of these technologies can significantly reduce the time and resources traditionally required for drug discovery, paving the way for a more rapid evaluation of the therapeutic potential of compounds like this compound.

High-Throughput Synthesis and Screening Applications

High-throughput synthesis (HTS) and high-throughput screening (HCS) are pivotal technologies that enable the rapid generation and evaluation of large libraries of chemical compounds. For this compound, these approaches offer a pathway to systematically explore its structure-activity relationships (SAR).

Combinatorial Chemistry: By employing HTS techniques, a diverse library of analogs of this compound can be synthesized by systematically modifying the substituents on the quinoline core. This allows for a comprehensive exploration of the chemical space around the parent molecule.

Automated Screening: HCS platforms can then rapidly screen this library against a wide array of biological targets and cell-based assays to identify "hit" compounds with desired biological activities. nih.govplos.org This is particularly relevant for quinoline derivatives, which have shown promise as anticancer and antimicrobial agents. nih.govnih.gov The use of microdroplet reactions is an emerging technology that can accelerate the screening of optimal reaction conditions for the synthesis of quinoline derivatives. nih.gov

The data generated from these high-throughput methods are invaluable for building the robust datasets required for the AI and ML models discussed previously, creating a synergistic cycle of design, synthesis, and testing.

Advanced In Vitro Biological System Integration

Recent advances in in vitro biological systems provide more physiologically relevant models for assessing the efficacy and safety of new chemical entities. For this compound, moving beyond simple cell-line studies to more complex systems will be crucial for understanding its potential therapeutic value.

3D Cell Cultures and Organoids: These models more closely mimic the in vivo environment, providing a better prediction of a compound's effects in a whole organism. Testing this compound in these systems could reveal insights into its activity in a tissue-like context.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters in response to compound treatment. youtube.com This can provide a detailed phenotypic profile of how this compound affects cells, identifying potential mechanisms of action and off-target effects early in the development process. Studies on other quinolone derivatives have demonstrated significant antiproliferative activity and the induction of apoptosis in cancer cell lines. mdpi.com

The integration of these advanced in vitro models will allow for a more comprehensive and predictive preclinical evaluation of this compound.

Sustainable Synthesis and Application Development

The principles of green chemistry are increasingly being integrated into pharmaceutical research and manufacturing to reduce the environmental impact of chemical processes. acs.org The future development of this compound will likely be guided by these principles.

Green Synthetic Routes: Research is ongoing to develop more sustainable methods for the synthesis of quinolines, focusing on the use of greener solvents, catalysts, and energy sources. researchgate.netijpsjournal.com These approaches aim to minimize waste, reduce energy consumption, and use less hazardous materials. nih.gov For instance, methods utilizing water as a solvent and molecular iodine as a promoter for the synthesis of iodo-containing compounds represent a green approach. rsc.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are being prioritized. One-pot synthesis and tandem reactions are examples of such efficient processes that are being applied to quinoline synthesis. acs.orgrsc.org

The development of sustainable synthetic pathways for this compound will not only be environmentally responsible but also economically advantageous in the long term.

Q & A

Q. Basic: What are the optimal synthetic routes for 3-Iodo-N,N-dimethylquinolin-6-amine?

The compound can be synthesized via:

- Palladium-catalyzed cross-coupling : Substitution of halogenated precursors (e.g., 3-bromo derivatives) with iodine using Pd catalysts (e.g., Pd/C or Pd(PPh₃)₄) under inert atmospheres. Reaction conditions (solvent: DMF, temperature: 80–100°C) and stoichiometric control are critical for yield optimization .

- Direct iodination : Electrophilic substitution on N,N-dimethylquinolin-6-amine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., H₂SO₄), leveraging the electron-donating dimethylamine group to direct iodination to the 3-position .

Q. Advanced: How does the dimethylamine group influence regioselectivity in iodination?

The dimethylamine group at position 6 acts as a strong electron-donating substituent, increasing electron density at the para (position 3) and meta positions via resonance. Computational electrostatic potential maps (e.g., DFT calculations) reveal higher negative charge at position 3, favoring electrophilic iodination. This contrasts with hydroxyl or methoxy groups, which may direct reactions to different positions .

Reactivity & Functionalization

Q. Basic: What are common derivatization reactions for this compound?

- Cross-coupling : Suzuki-Miyaura coupling at the 3-iodo position with aryl/heteroaryl boronic acids for biaryl synthesis .

- Nucleophilic substitution : Replacement of iodine with amines or thiols under basic conditions .

- Oxidation/Reduction : Controlled oxidation of the quinoline ring (e.g., to N-oxide) or reduction of the ring (e.g., hydrogenation) to explore redox-dependent bioactivity .

Q. Advanced: How do steric and electronic effects impact coupling efficiency?

The bulky dimethylamine group at position 6 creates steric hindrance, slowing reactions at adjacent positions. However, its electron-donating nature enhances oxidative addition of Pd catalysts to the 3-iodo bond. Kinetic studies (e.g., monitoring via HPLC) show that electron-rich aryl partners in Suzuki reactions achieve >80% yield, while bulky partners require longer reaction times .

Spectroscopic Characterization

Q. Basic: How is this compound characterized?

- ¹H/¹³C NMR : Distinct signals for dimethylamine protons (δ ~2.8–3.2 ppm, singlet) and aromatic protons (δ ~7.5–8.5 ppm). Iodo substituents cause deshielding of adjacent carbons (¹³C δ ~90–100 ppm) .

- IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~2900 cm⁻¹ (C-H of dimethylamine) .

- Mass Spec : Molecular ion [M+H]⁺ at m/z 313.1 (C₁₁H₁₁IN₂⁺) .

Q. Advanced: How to resolve spectral contradictions (e.g., unexpected splitting in NMR)?

Dynamic effects like restricted rotation of the dimethylamine group or solvent-dependent conformational changes can cause peak splitting. Variable-temperature NMR (e.g., 25–60°C) or COSY/NOESY experiments clarify exchange processes. Conflicting data may also arise from impurities; recrystallization (solvent: EtOH/H₂O) or preparative TLC is recommended .

Biological Activity & Assay Design

Q. Basic: What in vitro assays are suitable for evaluating bioactivity?

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using purified enzymes .

Q. Advanced: How to optimize structure-activity relationship (SAR) studies?

- Analog synthesis : Replace iodine with Br/Cl or modify the dimethylamine group (e.g., N-methyl vs. N-ethyl) to assess electronic/steric effects.

- Molecular docking : Predict binding affinity to targets (e.g., topoisomerases) using software like AutoDock Vina. Validate with mutagenesis studies .

Data Analysis & Contradictions

Q. Advanced: How to address discrepancies in reported bioactivity?

Conflicting results (e.g., varying IC₅₀ values across studies) may arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial testing. Meta-analysis of datasets with ANOVA can identify outlier conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.